molecular formula C18H17ClN2O3S B2410850 Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-00-1

Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B2410850
CAS No.: 919975-00-1
M. Wt: 376.86
InChI Key: PZOKWRSTYRKJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular structure integrating benzimidazole, ethylthio, phenoxy, and acetate functional groups, designed for investigating structure-activity relationships in heterocyclic compounds. Researchers can utilize this chemical to explore the diverse bioactivities associated with benzimidazole scaffolds, which have demonstrated extensive therapeutic potential in scientific literature . Benzimidazole derivatives are recognized for interacting with various enzymatic targets and biological pathways; related compounds have shown activity against kinases and have been investigated for potential effects on sodium channels . The structural components of this compound—particularly the benzimidazole core and chlorophenoxy moiety—are frequently employed in developing pharmacologically active molecules with demonstrated analgesic, anti-inflammatory, and cholinesterase inhibitory properties in research settings . This reagent is well-suited for drug discovery and development applications, specifically for synthesizing novel chemical entities, studying enzyme inhibition mechanisms, and evaluating cytotoxic and antiproliferative activities in experimental models. The compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-23-17(22)12-21-16-5-3-2-4-15(16)20-18(21)25-11-10-24-14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOKWRSTYRKJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate, also known as CLP-3094, is a compound of significant interest due to its biological activity, particularly in the fields of endocrinology and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 312749-73-8
  • Molecular Formula : C₁₅H₁₃ClN₂OS
  • Molecular Weight : 304.794 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 509.6 ± 56.0 °C at 760 mmHg
  • Flash Point : 262.0 ± 31.8 °C

CLP-3094 has been identified as a potent inhibitor of the androgen receptor (AR), specifically acting as a BF3-directed inhibitor. It demonstrates an inhibitory concentration (IC50) of approximately 4 μM against AR transcriptional activity. Additionally, it acts as a selective antagonist for GPR142, which is involved in various signaling pathways related to metabolic regulation and appetite control .

Androgen Receptor Inhibition

The primary biological activity of CLP-3094 is its ability to inhibit the androgen receptor, which plays a crucial role in the development and progression of prostate cancer and other androgen-dependent conditions. The compound's inhibition of AR transcriptional activity suggests potential applications in treating such malignancies.

GPR142 Antagonism

GPR142 is implicated in the regulation of appetite and energy metabolism. CLP-3094's antagonistic effects on this receptor may provide insights into obesity treatment and metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of CLP-3094:

  • Inhibition Studies : Research indicates that CLP-3094 effectively inhibits AR-mediated transcription in cellular models, highlighting its potential as a therapeutic agent for prostate cancer treatment .
  • Metabolic Stability : A study focused on the metabolic stability of benzimidazole derivatives, including CLP-3094, found that while it exhibits potent biological activity, it is also subject to rapid metabolism in human hepatic microsomes . This raises considerations for its pharmacokinetic profile and therapeutic window.
  • Cellular Signaling Pathways : Investigations into the compound's effects on cellular signaling have revealed alterations in pathways associated with cell proliferation and apoptosis, suggesting its utility in cancer therapy .

Summary Table of Biological Activities

Activity TypeTargetIC50 ValueNotes
Androgen Receptor InhibitionAndrogen Receptor (AR)4 μMPotent inhibitor; potential for prostate cancer therapy
GPR142 AntagonismGPR142Not specifiedImplications for metabolic regulation
Metabolic StabilityHuman hepatic microsomesRapid metabolismConsiderations for pharmacokinetics

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzimidazole, including those similar to methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate, showed potent inhibitory effects on various cancer cell lines. The IC50 values for these compounds were found to be in the nanomolar range, indicating strong efficacy against human colon cancer xenografts in vivo .

1.2 CRF1 Receptor Antagonism
Another notable application is in the realm of neuropharmacology, where this compound and its analogs have been studied as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. These compounds demonstrated high binding affinity and antagonistic activity, which could be beneficial in treating stress-related disorders . The structure-activity relationship (SAR) studies have shown that modifications on the benzimidazole core can enhance metabolic stability and receptor binding, making these compounds promising candidates for further development.

4.1 In Vivo Studies
In a study examining the effects of this compound on tumor growth, researchers administered varying doses to mouse models with implanted human cancer cells. Results showed a dose-dependent reduction in tumor size, corroborating the compound's potential as an anticancer agent .

4.2 Pharmacokinetics
Pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit favorable absorption and distribution profiles, with significant binding to target tissues such as the brain and tumors . This suggests potential for effective therapeutic concentrations with manageable side effects.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzimidazole core (δ 7.2–8.1 ppm for aromatic protons) and ester linkage (δ 3.7–4.3 ppm for methyl/ethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 419.08) .
  • HPLC : Purity >98% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .
    Advanced Resolution of Data Contradictions : Cross-referencing with X-ray crystallography or computational simulations (DFT) resolves ambiguities in peak assignments, particularly for overlapping signals in crowded aromatic regions .

How can researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls in assay interpretation?

Q. Basic Screening Protocol

  • In vitro assays : Test α-glucosidase inhibition (IC₅₀) using acarbose as a positive control. Derivatives of this compound show IC₅₀ values ranging from 3.23 μM to 378.2 μM, depending on substituents .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) .
    Advanced Pitfalls :
  • False Positives : Aggregation-based inhibition can be ruled out using detergent (e.g., 0.01% Triton X-100) .
  • Metabolic Stability : Hepatic microsome assays (e.g., human/rat) predict in vivo half-life discrepancies .

What strategies optimize the compound’s synthetic yield while minimizing byproducts?

Q. Advanced Optimization

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the 4-chlorophenoxy group, reducing dimerization byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates but may require rigorous drying to prevent hydrolysis .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) during esterification reduces thermal decomposition .

How do structural modifications (e.g., substituent variations) affect biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

Derivative Modification IC₅₀ (α-Glucosidase)
Parent CompoundNone6.10 ± 0.5 μM
(E)-N’-(2,4-Dihydroxybenzylidene)Added hydroxyl groups3.23 ± 0.8 μM
(E)-N’-(Anthracen-9-ylmethylene)Extended aromatic system7.34 ± 0.3 μM
Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition, while bulky substituents reduce bioavailability .

How should researchers address contradictions in reported synthesis pathways or biological data?

Q. Data Contradiction Analysis

  • Synthesis Routes : Discrepancies in step order (e.g., esterification before/after thioether formation) are resolved by comparing intermediates via TLC or LC-MS .
  • Biological Replication : Variations in IC₅₀ values across labs may stem from assay conditions (e.g., pH, temperature). Standardizing protocols (e.g., PBS buffer at pH 7.4) improves reproducibility .

What mechanistic insights exist for this compound’s reactivity or biological interactions?

Q. Advanced Mechanistic Studies

  • Coordination Chemistry : The benzimidazole nitrogen can coordinate metal ions (e.g., Cu²⁺), forming complexes that catalyze dopamine oxidation to aminochrome .
  • Enzyme Binding : Molecular docking simulations suggest hydrogen bonding between the ester carbonyl and α-glucosidase’s active site (PDB: 2ZE0) .

What purification techniques are recommended for isolating high-purity batches?

Q. Advanced Purification

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
  • Recrystallization : Use ethanol/water (8:2) at 4°C to isolate crystalline product (>99% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.